4-Methyl-2,5-diisopropylphenol
4-Methyl-2,5-diisopropylphenol
2, 5-Diisopropyl-4-methylphenol, also known as 2, 5-diisopropyl-p-cresol, 8CI or 4-methyl-2, 5-diisopropylphenol, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropyl-4-methylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropyl-4-methylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropyl-4-methylphenol can be found in herbs and spices. This makes 2, 5-diisopropyl-4-methylphenol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
15269-16-6
VCID:
VC21048343
InChI:
InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3
SMILES:
CC1=CC(=C(C=C1C(C)C)O)C(C)C
Molecular Formula:
C13H20O
Molecular Weight:
192.3 g/mol
4-Methyl-2,5-diisopropylphenol
CAS No.: 15269-16-6
Cat. No.: VC21048343
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 5-Diisopropyl-4-methylphenol, also known as 2, 5-diisopropyl-p-cresol, 8CI or 4-methyl-2, 5-diisopropylphenol, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropyl-4-methylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropyl-4-methylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropyl-4-methylphenol can be found in herbs and spices. This makes 2, 5-diisopropyl-4-methylphenol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 15269-16-6 |
| Molecular Formula | C13H20O |
| Molecular Weight | 192.3 g/mol |
| IUPAC Name | 4-methyl-2,5-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3 |
| Standard InChI Key | UJBZHJNVIHOWFA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(C)C)O)C(C)C |
| Canonical SMILES | CC1=CC(=C(C=C1C(C)C)O)C(C)C |
| Melting Point | 52.7°C |
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